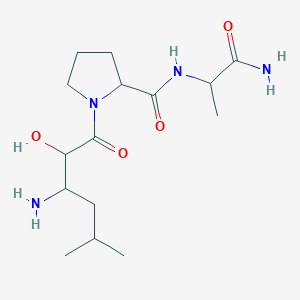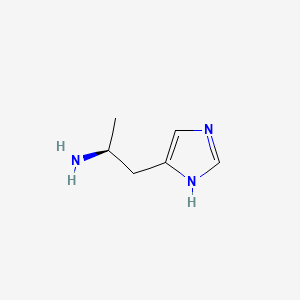
(S)-alpha-Methylhistamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-alpha-Methylhistamine is a chemical compound that belongs to the class of histamine analogs. It is a stereoisomer of alpha-Methylhistamine, specifically the (S)-enantiomer. Histamine analogs are compounds that mimic the structure and function of histamine, a biogenic amine involved in various physiological processes such as immune response, gastric acid secretion, and neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-Methylhistamine typically involves the resolution of racemic alpha-Methylhistamine or the asymmetric synthesis of the (S)-enantiomer. One common method is the chiral resolution of racemic alpha-Methylhistamine using chiral acids or bases to separate the (S)- and ®-enantiomers. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts or chiral starting materials to selectively produce the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution processes or the use of advanced asymmetric synthesis techniques. These methods are optimized for high yield and purity, ensuring that the (S)-enantiomer is produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
(S)-alpha-Methylhistamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
(S)-alpha-Methylhistamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on histamine receptors and its role in various biological processes.
Medicine: Research on this compound includes its potential therapeutic applications, such as in the treatment of allergic reactions and gastric acid-related disorders.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
(S)-alpha-Methylhistamine exerts its effects by interacting with histamine receptors, specifically the H3 receptor. The binding of this compound to the H3 receptor modulates the release of neurotransmitters such as histamine, acetylcholine, and norepinephrine. This interaction affects various physiological processes, including sleep-wake regulation, appetite control, and cognitive functions.
Comparison with Similar Compounds
Similar Compounds
Histamine: The parent compound of (S)-alpha-Methylhistamine, involved in immune response and neurotransmission.
®-alpha-Methylhistamine: The enantiomer of this compound with different pharmacological properties.
N-Methylhistamine: A methylated derivative of histamine with distinct biological activities.
Uniqueness
This compound is unique due to its specific interaction with the H3 receptor and its stereochemistry, which influences its pharmacological profile. Compared to its enantiomer ®-alpha-Methylhistamine, the (S)-enantiomer may exhibit different potency and efficacy in modulating histamine receptor activity.
Properties
CAS No. |
75614-93-6 |
|---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(2S)-1-(1H-imidazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
XNQIOISZPFVUFG-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CC1=CN=CN1)N |
Canonical SMILES |
CC(CC1=CN=CN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


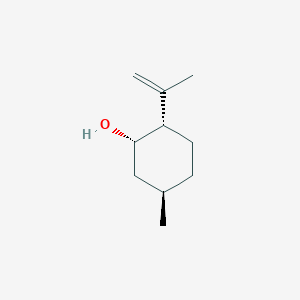
![3-[3-(2-aminoethyl)-1H-indol-1-yl]-4-(5-chloro-1H-indol-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B10770943.png)
![4-[7-Bromo-1-[(2,5-difluorophenyl)methyl]benzimidazol-5-yl]sulfonyl-5-methylsulfanylthiophene-2-carboximidamide](/img/structure/B10770949.png)
![3-[2-[[2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoylamino]-4-[[1-[1-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentylamino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B10770956.png)
![(2S)-1-[(2R,3S)-3-amino-2-hydroxy-5-methylhexanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10770957.png)
![N-cyclopropyl-3-fluoro-4-methyl-5-[3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]benzamide](/img/structure/B10770959.png)
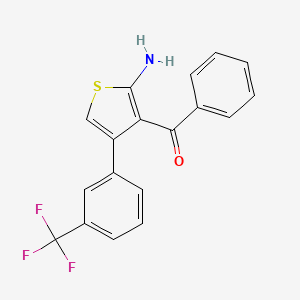
![4-[[2-[1-[(2-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-(2-methylsulfonylethoxy)pyrimidin-4-yl]amino]pyridine-3-carboxamide](/img/structure/B10770971.png)
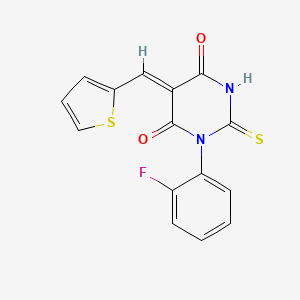
![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B10770991.png)
![1-[1-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)piperidin-4-yl]-3H-indol-2-one](/img/structure/B10770995.png)
![6-[(2,4-Diaminophenyl)diazenyl]-3-[[4-[(2,4-diaminophenyl)diazenyl]-3-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B10770996.png)
![[14C]Mtep](/img/structure/B10771002.png)
